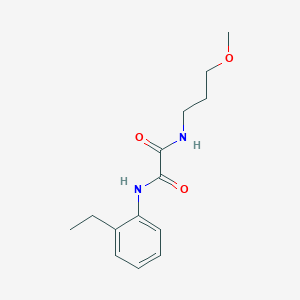![molecular formula C21H18N4O3S B5124778 N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)
N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide, also known as QNZ, is a compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide involves the inhibition of NF-κB, a transcription factor that plays a critical role in regulating various cellular processes, including inflammation, immune response, and cell survival. This compound binds to the NF-κB essential modulator (NEMO) protein, which is required for the activation of NF-κB, and prevents its interaction with the IκB kinase (IKK) complex, thereby inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokine production, suppression of cell proliferation, induction of apoptosis, and inhibition of viral replication. This compound has also been shown to modulate the expression of various genes involved in cellular processes, including cell cycle regulation, apoptosis, and immune response.
実験室実験の利点と制限
N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for NF-κB inhibition, which allows for the selective targeting of NF-κB-dependent processes. However, this compound also has several limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
将来の方向性
There are several potential future directions for N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide research, including the development of more potent and selective NF-κB inhibitors, the investigation of this compound in combination with other therapies, and the exploration of this compound in various disease models, including neurological disorders and metabolic diseases.
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of NF-κB, and it has various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has limitations, and there are several potential future directions for this compound research.
合成法
N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide can be synthesized using a multi-step process, which involves the reaction of 2-chloro-3-nitroquinoxaline with 4-hydroxyaniline followed by reduction with sodium borohydride. The resulting product is then reacted with 4-methylbenzenesulfonyl chloride to obtain this compound.
科学的研究の応用
N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In autoimmune disorders, this compound has been shown to suppress the production of inflammatory cytokines, such as TNF-α and IL-6. In infectious diseases, this compound has been shown to inhibit the replication of various viruses, including HIV, influenza, and hepatitis C virus.
特性
IUPAC Name |
N-[3-(4-hydroxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-14-6-12-17(13-7-14)29(27,28)25-21-20(22-15-8-10-16(26)11-9-15)23-18-4-2-3-5-19(18)24-21/h2-13,26H,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZUHRDUFRVPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)

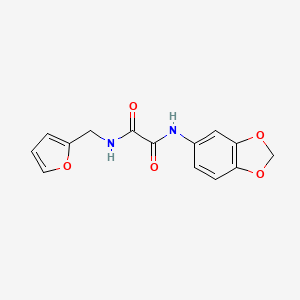

![ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)

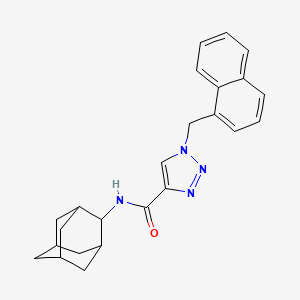
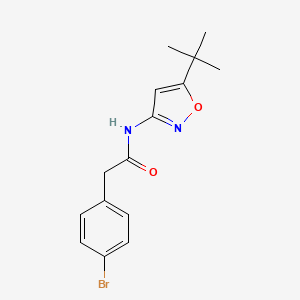
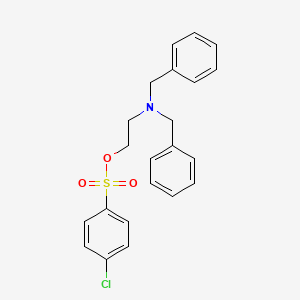
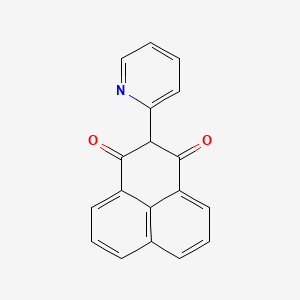
![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)
